2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-isobutylacetamide
2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-isobutylacetamide
Brand Name:
Vulcanchem
CAS No.:
1008247-59-3
VCID:
VC0363864
InChI:
InChI=1S/C16H23N3O2/c1-9(2)8-17-15(20)7-14-16(21)19-13-6-11(4)10(3)5-12(13)18-14/h5-6,9,14,18H,7-8H2,1-4H3,(H,17,20)(H,19,21)
SMILES:
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NCC(C)C
Molecular Formula:
C16H23N3O2
Molecular Weight:
289.37g/mol
2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-isobutylacetamide
CAS No.: 1008247-59-3
Main Products
VCID: VC0363864
Molecular Formula: C16H23N3O2
Molecular Weight: 289.37g/mol
CAS No. | 1008247-59-3 |
---|---|
Product Name | 2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-isobutylacetamide |
Molecular Formula | C16H23N3O2 |
Molecular Weight | 289.37g/mol |
IUPAC Name | 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-methylpropyl)acetamide |
Standard InChI | InChI=1S/C16H23N3O2/c1-9(2)8-17-15(20)7-14-16(21)19-13-6-11(4)10(3)5-12(13)18-14/h5-6,9,14,18H,7-8H2,1-4H3,(H,17,20)(H,19,21) |
Standard InChIKey | VGDWQNWCPJFHFE-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NCC(C)C |
Canonical SMILES | CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NCC(C)C |
PubChem Compound | 2988238 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume